molecular formula C10H7ClF2O B2736216 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one CAS No. 1260018-62-9

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B2736216
CAS No.: 1260018-62-9
M. Wt: 216.61
InChI Key: KUMGALNYUSFQDF-UHFFFAOYSA-N
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Description

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one is an organic compound that belongs to the class of naphthalenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one typically involves multi-step organic reactions. One common method includes the halogenation of a naphthalenone precursor, followed by selective fluorination and chlorination under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyloxy-3,4-dihydro-2H-naphthalen-1-one
  • 6,7-Difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene

Uniqueness

6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O/c11-9-7(12)4-6-5(10(9)13)2-1-3-8(6)14/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMGALNYUSFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2C(=O)C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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